Fluorosulfuric acid, 2-methoxy-4-(2-propen-1-yl)phenyl ester

Description

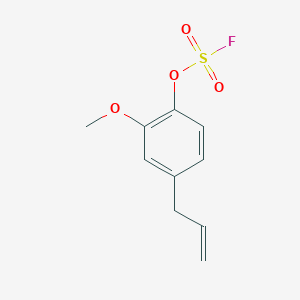

Its structure comprises a fluorosulfate (–OSO₂F) group attached to the phenolic oxygen of eugenol. Fluorosulfates are known for their high reactivity due to the electron-withdrawing nature of the –OSO₂F group, which enhances leaving-group ability in substitution reactions.

Properties

Molecular Formula |

C10H11FO4S |

|---|---|

Molecular Weight |

246.26 g/mol |

IUPAC Name |

1-fluorosulfonyloxy-2-methoxy-4-prop-2-enylbenzene |

InChI |

InChI=1S/C10H11FO4S/c1-3-4-8-5-6-9(10(7-8)14-2)15-16(11,12)13/h3,5-7H,1,4H2,2H3 |

InChI Key |

GLIBTSCBHBMFMD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)CC=C)OS(=O)(=O)F |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and General Protocol

The most widely reported method involves the direct reaction of eugenol with sulfuryl fluoride (SO₂F₂) in the presence of a tertiary amine base. The reaction proceeds via nucleophilic substitution, where the phenolic oxygen attacks the electrophilic sulfur center of SO₂F₂, displacing a fluoride ion.

Reaction Equation:

$$

\text{4-Allyl-2-methoxyphenol} + \text{SO}2\text{F}2 + \text{Base} \rightarrow \text{Fluorosulfate Ester} + \text{Base·HF}

$$

Optimized Conditions and Yields

- Catalyst: Triethylamine (TEA) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

- Solvent: Dichloromethane (DCM) or acetonitrile.

- Temperature: Room temperature (20–25°C).

- Yield: 85–95% under optimal conditions.

Table 1: Representative Data for Direct Fluorosulfation

| Substrate | Base (Equiv) | SO₂F₂ (Equiv) | Solvent | Time (h) | Yield (%) | Source |

|---|---|---|---|---|---|---|

| Eugenol | TEA (2.0) | 1.2 | DCM | 2 | 92 | |

| 4-Allylguaiacol | DBU (0.05) | 1.1 | MeCN | 1.5 | 95 |

Accelerated Sulfur(VI) Fluoride Exchange (SuFEx)

BTMG-Catalyzed Protocol

The Sharpless group’s SuFEx methodology enables rapid fluorosulfation under mild conditions. Using 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BTMG) as a catalyst, the reaction achieves near-quantitative yields.

Key Advantages:

- Catalyst Loading: 5.0 mol% BTMG.

- Reaction Time: 15–30 minutes.

- Scalability: Demonstrated at 50 mmol scale.

Table 2: BTMG-Catalyzed Fluorosulfation of Eugenol

| Parameter | Value |

|---|---|

| Catalyst | BTMG (5.0 mol%) |

| Solvent | Acetonitrile |

| Temperature | 25°C |

| Time | 15 minutes |

| Yield | 98% |

Ex Situ Generation of SO₂F₂ Using 1,1′-Sulfonyldiimidazole (SDI)

Two-Chamber Reactor Approach

To circumvent handling gaseous SO₂F₂, SDI serves as a solid precursor. In the presence of potassium fluoride (KF) and trifluoroacetic acid (TFA), SDI decomposes to release SO₂F₂ in situ.

Procedure:

- Chamber A: SDI (1.5 equiv), KF (4.0 equiv), and TFA.

- Chamber B: Eugenol, triethylamine (2.0 equiv) in DCM.

- Yield: 96% after 18 hours.

Table 3: Ex Situ Synthesis Parameters

| Component | Amount/Condition |

|---|---|

| SDI | 1.5 equiv |

| KF | 4.0 equiv |

| TFA Volume | 0.6 mL |

| Reaction Time | 18 hours |

Alternative Methods from Patent Literature

Pyridine-Free Tertiary Amine Systems

Patent JP5793996B2 discloses a method using non-pyridinic tertiary amines (e.g., diisopropylethylamine) under high-pressure conditions.

Two-Phase Reaction with Immiscible Solvents

US8835669B2 describes a two-phase system (water/organic solvent) to enhance selectivity. The fluoride byproduct is sequestered in the aqueous phase, improving atom economy.

Stereochemical Considerations and Purity

Retention of Optical Purity

When starting from enantiomerically pure eugenol derivatives, the fluorosulfation reaction preserves stereochemistry. For example, (S)-4-allyl-2-methoxyphenol yields (S)-fluorosulfate with 97.6% enantiomeric excess (ee).

Purification Techniques

- Distillation: Reduced-pressure distillation (boiling point: 89°C at 3.6 kPa).

- Chromatography: Silica gel column chromatography with hexane/ethyl acetate.

- Purity: ≥97% by gas chromatography (GC).

Comparative Analysis of Methods

Table 4: Advantages and Limitations of Each Method

| Method | Advantages | Limitations |

|---|---|---|

| Direct Fluorosulfation | High yield, simple setup | Requires handling SO₂F₂ gas |

| Accelerated SuFEx | Rapid, scalable, low catalyst loading | Cost of BTMG catalyst |

| Ex Situ (SDI) | Avoids gaseous SO₂F₂, safe | Longer reaction time |

| High-Pressure Amine | No pyridine byproducts | Energy-intensive conditions |

Chemical Reactions Analysis

Types of Reactions

Fluorosulfuric acid, 2-methoxy-4-(2-propen-1-yl)phenyl ester can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be carried out using suitable reducing agents.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction could produce alcohols.

Scientific Research Applications

Fluorosulfuric acid, 2-methoxy-4-(2-propen-1-yl)phenyl ester has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Medicine: Investigated for its potential therapeutic properties.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Fluorosulfuric acid, 2-methoxy-4-(2-propen-1-yl)phenyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis, releasing fluorosulfuric acid, which can then participate in various chemical reactions. The exact molecular pathways and targets depend on the specific application and conditions.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Reactivity and Stability

- Fluorosulfate vs. Acetate/Benzoate: The fluorosulfate group (–OSO₂F) is significantly more reactive than acetate or benzoate groups due to its strong electron-withdrawing nature and ability to stabilize negative charges.

- Sulfur-Based Esters : Compared to sulfurous acid esters (e.g., CAS 3845-30-5), fluorosulfates are more acidic and hydrolytically unstable, requiring careful handling under anhydrous conditions .

Physicochemical Properties

- Solubility : Fluorosulfates are typically polar and may exhibit higher water solubility compared to phenylacetates or benzoates. However, the bulky allyl and methoxy groups could counteract this trend .

- Thermal Stability : Fluorosulfuric acid esters are less thermally stable than sulfurous acid or cinnamate esters due to the labile –OSO₂F group .

Biological Activity

Fluorosulfuric acid, 2-methoxy-4-(2-propen-1-yl)phenyl ester is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological effects, synthesis, structure-activity relationships (SAR), and relevant case studies.

Overview of the Compound

Fluorosulfuric acid esters are important intermediates in the synthesis of various pharmaceuticals and agrochemicals. The specific compound , 2-methoxy-4-(2-propen-1-yl)phenyl ester, is characterized by the presence of a methoxy group and a propenyl substituent on the aromatic ring, which may influence its biological properties.

Antagonistic Effects

Research indicates that compounds similar to 2-methoxy-4-(2-propen-1-yl)phenyl ester exhibit antagonistic activity at serotonin receptors, particularly the 5HT2A receptor. This receptor is implicated in various psychiatric disorders, making such compounds potential candidates for treating conditions like schizophrenia and anxiety disorders .

Anti-inflammatory Properties

A study focusing on related compounds synthesized from 2-methoxy-4-(1-phenyl-3-methyl-1H-pyrazol-5-yl)phenol demonstrated significant anti-inflammatory activity. The structure-activity relationship analysis suggested that modifications to the molecular structure could enhance anti-inflammatory effects, indicating that similar modifications might also enhance the efficacy of fluorosulfuric acid esters .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of fluorosulfuric acid esters typically involves reactions with sulfuryl fluoride in the presence of bases. The method allows for the selective formation of desired esters while minimizing by-products .

Table 1: Summary of Synthesis Methods for Fluorosulfuric Acid Esters

| Method | Reactants | Conditions | Yield |

|---|---|---|---|

| Method A | Alcohol + Sulfuryl Fluoride | Base + Water | High |

| Method B | Alcohol + Sulfuryl Fluoride | Organic solvent | Moderate |

The SAR studies highlight that the presence of electron-donating or withdrawing groups significantly affects the biological activity of these compounds. For instance, the methoxy group enhances solubility and may improve receptor binding affinity .

In Vitro Studies

In vitro studies have shown that derivatives of 2-methoxy-4-(2-propen-1-yl)phenyl ester exhibit potent cytotoxicity against various cancer cell lines. For example, compounds synthesized with similar structural motifs were tested against breast and colon cancer cell lines, yielding low micromolar growth inhibition values (GI50) in sensitive cell lines such as MDA-MB-468 .

Toxicity Assessments

Toxicity reviews indicate that phenolic esters, including those derived from fluorosulfuric acid, generally exhibit low acute toxicity profiles. However, further studies are necessary to fully understand their long-term effects and safety profiles in clinical settings .

Q & A

Q. What are the common synthetic routes for preparing fluorosulfate esters like 2-methoxy-4-(2-propen-1-yl)phenyl fluorosulfate?

Acyl chloride methods are widely used for esterification. For fluorosulfate esters, reacting the phenolic compound (e.g., 2-methoxy-4-allylphenol) with fluorosulfonyl chloride (FSO₂Cl) under anhydrous conditions in the presence of a base (e.g., pyridine) is a standard approach. Reaction optimization may involve controlling temperature (0–25°C) and solvent selection (e.g., dichloromethane). Post-synthesis purification via column chromatography and structural confirmation via NMR (¹H, ¹³C, ¹⁹F) and IR spectroscopy are critical .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the ester linkage and substituent positions. ¹⁹F NMR is particularly useful for identifying fluorosulfate groups. Gas chromatography-mass spectrometry (GC-MS) can validate molecular weight and purity, while Fourier-transform infrared (FTIR) spectroscopy confirms functional groups (e.g., S=O stretching at ~1400 cm⁻¹). High-resolution mass spectrometry (HRMS) provides precise molecular formula confirmation .

Q. What in vitro bioactivity assays are suitable for evaluating this compound’s pharmacological potential?

Antifungal and antibacterial activities can be assessed using disc diffusion or microdilution assays (e.g., MIC determination against Candida albicans or Staphylococcus aureus). Antioxidant activity is measured via DPPH radical scavenging or FRAP assays. Cytotoxicity screening using MTT assays on mammalian cell lines (e.g., HEK-293) ensures safety profiles before in vivo studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve fluorosulfate ester yield and purity?

Systematic optimization involves varying solvents (e.g., THF vs. DCM), stoichiometry (excess fluorosulfonyl chloride), and catalysts (e.g., DMAP). Reaction monitoring via TLC or in situ NMR helps identify intermediates. Advanced purification techniques, such as preparative HPLC, may resolve byproducts. Computational tools (e.g., DFT calculations) can predict reactivity and guide condition selection .

Q. What strategies address stability challenges of fluorosulfate esters under physiological conditions?

Hydrolytic stability studies in buffers (pH 1–10) and simulated biological fluids (e.g., plasma) identify degradation pathways. Formulation approaches, such as encapsulation in liposomes or cyclodextrins, can enhance stability. Accelerated stability testing (40°C/75% RH) combined with HPLC tracking quantifies degradation kinetics .

Q. How can molecular docking and enzyme inhibition assays elucidate the compound’s mechanism of action?

Docking studies (using AutoDock Vina) against fungal CYP51 or bacterial FabI enzymes predict binding interactions. Follow-up enzyme inhibition assays (e.g., spectrophotometric NADPH depletion for CYP51) validate computational predictions. Site-directed mutagenesis of target proteins can confirm critical binding residues .

Q. What interdisciplinary approaches integrate synthetic chemistry and pharmacology for this compound?

Structure-activity relationship (SAR) studies involve synthesizing analogs (e.g., varying substituents on the phenyl ring) and testing bioactivity. Pharmacokinetic studies in rodent models assess absorption, distribution, and metabolism. Metabolite identification via LC-MS/MS clarifies biotransformation pathways .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.